N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide
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Description
N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C13H14Cl2N2O3 and its molecular weight is 317.17. The purity is usually 95%.
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Scientific Research Applications
Structural and Computational Studies
Studies on similar compounds, such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, have been conducted to understand their molecular structure through X-ray diffraction, NMR, and computational methods. These studies provide insight into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for designing compounds with specific biological or chemical properties (Prasanth et al., 2015).
Synthesis of Heterocyclic Compounds
The reactivity of acetylenic esters and similar compounds has been explored for the synthesis of sugar enaminones and other heterocyclic compounds. These synthetic pathways are vital for developing novel pharmaceuticals and materials with unique properties (Millán Vázquez de Miguel et al., 1984). Moreover, reactions involving enaminones have led to the synthesis of pyrazoles and pyrazolinones with potential antitumor and antimicrobial activities, demonstrating the versatility of these compounds in medicinal chemistry (Riyadh, 2011).
Antibacterial and Anticonvulsant Activities
The synthesis and evaluation of pyridonecarboxylic acids and their analogues, which share structural similarities with N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide, have shown significant antibacterial activity. These findings suggest the potential of similar compounds in the development of new antibiotics (Egawa et al., 1984). Additionally, the crystal structures of anticonvulsant enaminones have been determined, providing a basis for understanding their mechanism of action and for the development of new anticonvulsant drugs (Kubicki et al., 2000).
Properties
IUPAC Name |
N-[2-[[2-(3,5-dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-12(18)16-3-4-17-13(19)8-20-11-6-9(14)5-10(15)7-11/h2,5-7H,1,3-4,8H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUWXGMWEPFRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.